Xanthine oxidoreductase-IN-1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

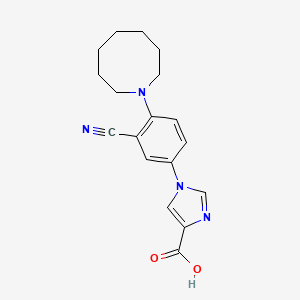

C18H20N4O2 |

|---|---|

Peso molecular |

324.4 g/mol |

Nombre IUPAC |

1-[4-(azocan-1-yl)-3-cyanophenyl]imidazole-4-carboxylic acid |

InChI |

InChI=1S/C18H20N4O2/c19-11-14-10-15(22-12-16(18(23)24)20-13-22)6-7-17(14)21-8-4-2-1-3-5-9-21/h6-7,10,12-13H,1-5,8-9H2,(H,23,24) |

Clave InChI |

VSOWRGWXUWFZJF-UHFFFAOYSA-N |

SMILES canónico |

C1CCCN(CCC1)C2=C(C=C(C=C2)N3C=C(N=C3)C(=O)O)C#N |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Xanthine Oxidoreductase-IN-1

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the synthesis of Xanthine (B1682287) oxidoreductase-IN-1, a potent inhibitor of xanthine oxidoreductase (XOR). This guide includes detailed experimental protocols, a summary of quantitative data, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Xanthine oxidoreductase (XOR) is a crucial enzyme in human purine (B94841) metabolism, catalyzing the final two steps: the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid.[1][2] Overproduction of uric acid can lead to hyperuricemia, a condition strongly associated with gout and other metabolic diseases.[2] Xanthine oxidoreductase-IN-1 has emerged as a potent inhibitor of XOR, showing significant promise for the therapeutic management of hyperuricemia. This guide details its synthesis and the experimental procedures for its evaluation.

This compound is chemically identified as 1-(4-(azepan-1-yl)-3-cyanophenyl)-1H-imidazole-4-carboxylic acid . It is also referred to as compound IVa in the primary scientific literature.

Synthesis of this compound (Compound IVa)

The synthesis of this compound is a multi-step process. The following is a detailed protocol based on the established literature.

Synthesis of Intermediate 3: 1-(4-fluoro-3-cyanophenyl)-1H-imidazole-4-carboxylic acid

-

Step 1: Synthesis of ethyl 1-(4-fluoro-3-cyanophenyl)-1H-imidazole-4-carboxylate (2)

-

A mixture of 4-fluoro-3-cyanobenzaldehyde (1 equivalent), ethyl isocyanoacetate (1.2 equivalents), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents) in tetrahydrofuran (B95107) (THF) is stirred at room temperature for 12 hours.

-

The reaction mixture is then concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate (B1210297) = 3:1) to afford ethyl 1-(4-fluoro-3-cyanophenyl)-1H-imidazole-4-carboxylate (2) as a white solid.

-

-

Step 2: Synthesis of 1-(4-fluoro-3-cyanophenyl)-1H-imidazole-4-carboxylic acid (3)

-

To a solution of ethyl 1-(4-fluoro-3-cyanophenyl)-1H-imidazole-4-carboxylate (2) (1 equivalent) in a mixture of THF and water (4:1) is added lithium hydroxide (B78521) monohydrate (2 equivalents).

-

The mixture is stirred at room temperature for 4 hours.

-

The reaction mixture is acidified with 1 M hydrochloric acid to a pH of approximately 3-4.

-

The resulting precipitate is collected by filtration, washed with water, and dried to give 1-(4-fluoro-3-cyanophenyl)-1H-imidazole-4-carboxylic acid (3) as a white solid.

-

Synthesis of this compound (Compound IVa)

-

A mixture of 1-(4-fluoro-3-cyanophenyl)-1H-imidazole-4-carboxylic acid (3) (1 equivalent), azepane (2 equivalents), and potassium carbonate (3 equivalents) in dimethyl sulfoxide (B87167) (DMSO) is heated at 120 °C for 12 hours.

-

After cooling to room temperature, the reaction mixture is poured into ice water and acidified with 1 M hydrochloric acid to a pH of approximately 5-6.

-

The resulting precipitate is collected by filtration, washed with water, and then purified by preparative high-performance liquid chromatography (HPLC) to yield this compound (IVa) as a white solid.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound (IVa) and a related potent compound (Ie) from the primary study.

| Compound | Chemical Name | Yield (%) | IC₅₀ (nM) for XOR Inhibition |

| IVa | 1-(4-(azepan-1-yl)-3-cyanophenyl)-1H-imidazole-4-carboxylic acid | 65 | 7.2 |

| Ie | 1-(3-cyano-4-(piperidin-1-yl)phenyl)-1H-imidazole-4-carboxylic acid | 72 | 8.0 |

| Febuxostat | 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid | N/A | 7.0 |

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines the procedure to determine the inhibitory potency of compounds against xanthine oxidase.

-

Materials:

-

Xanthine oxidase from bovine milk

-

Xanthine

-

Phosphate (B84403) buffer (pH 7.5)

-

Test compounds (e.g., this compound)

-

Allopurinol (positive control)

-

96-well microplate

-

Spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add 50 µL of the test compound solution at various concentrations, 30 µL of phosphate buffer (70 mM, pH 7.5), and 40 µL of xanthine oxidase solution (0.05 U/mL).

-

Pre-incubate the mixture at 25 °C for 8 minutes.

-

Initiate the reaction by adding 60 µL of xanthine solution (300 µM).

-

Incubate the plate at 25 °C for 15 minutes.

-

Stop the reaction by adding 20 µL of 1.0 M HCl.

-

Measure the absorbance at 295 nm, which corresponds to the formation of uric acid.

-

Use a control sample with buffer instead of the test compound and a blank sample with buffer instead of the enzyme solution.

-

Calculate the percentage of inhibition and determine the IC₅₀ value using a logarithmic regression curve.

-

In Vivo Hypouricemic Effect in a Hyperuricemic Mouse Model

This protocol describes the induction of hyperuricemia in mice and the evaluation of the hypouricemic effects of test compounds.

-

Animals:

-

Male Kunming mice (or a similar strain), 8-10 weeks old.

-

-

Induction of Hyperuricemia:

-

Acclimatize the mice for at least one week with free access to standard chow and water.

-

Administer potassium oxonate (a uricase inhibitor) at a dose of 250-300 mg/kg body weight, typically via intraperitoneal injection or oral gavage, one hour before the administration of the purine source.

-

Administer hypoxanthine (a purine precursor) at a dose of 300-500 mg/kg body weight via oral gavage.

-

-

Treatment and Sample Collection:

-

Divide the mice into several groups: normal control, hyperuricemic model, positive control (e.g., febuxostat), and test compound groups.

-

Administer the test compounds or vehicle to the respective groups, typically via oral gavage, at a specified time relative to the induction of hyperuricemia.

-

At the end of the treatment period (e.g., 1-2 hours after hypoxanthine administration for acute models, or after several days/weeks of treatment for chronic models), collect blood samples.

-

Separate the serum by centrifugation.

-

Measure the serum uric acid, creatinine, and blood urea (B33335) nitrogen (BUN) levels using commercially available assay kits.

-

Signaling Pathways and Experimental Workflows

Purine Metabolism and XOR's Role

Xanthine oxidoreductase is a key enzyme in the catabolism of purines. The pathway illustrates how purine nucleotides are broken down to hypoxanthine and xanthine, which are then converted to uric acid by XOR. Inhibition of XOR blocks this final step, reducing uric acid production.

Caption: The role of Xanthine Oxidoreductase (XOR) in the purine catabolism pathway.

Generation of Reactive Oxygen Species (ROS) by Xanthine Oxidase

During the oxidation of hypoxanthine and xanthine, the oxidase form of XOR can transfer electrons to molecular oxygen, leading to the production of reactive oxygen species (ROS) such as superoxide (B77818) anion (O₂⁻) and hydrogen peroxide (H₂O₂). These ROS can contribute to oxidative stress and tissue damage.

Caption: Generation of reactive oxygen species by Xanthine Oxidase.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates the typical workflow for evaluating the efficacy of a xanthine oxidase inhibitor in a hyperuricemic animal model.

References

"Xanthine oxidoreductase-IN-1 chemical structure and properties"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthine (B1682287) oxidoreductase (XOR) is a critical enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. Dysregulation of XOR activity is implicated in hyperuricemia, gout, and oxidative stress-related pathologies. This document provides a comprehensive technical overview of a potent inhibitor, Xanthine oxidoreductase-IN-1 (XOR-IN-1), also known by its chemical name 1-[3-cyano-4-(azocan-1-yl)phenyl]-1H-imidazole-4-carboxylic acid. This guide details its chemical structure, physicochemical and biological properties, and provides a generalized experimental protocol for assessing its inhibitory activity against xanthine oxidoreductase.

Chemical Structure and Properties

This compound is a non-purine analog inhibitor of xanthine oxidase. Its core structure consists of a phenyl-imidazole carboxylic acid moiety with a cyano and an azocane (B75157) substituent on the phenyl ring.

Chemical Structure:

(Structure based on SMILES notation)

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C18H20N4O2 | MedChemExpress, ChemicalBook |

| Molecular Weight | 324.38 g/mol | MedChemExpress |

| CAS Number | 2396612-00-1 | MedChemExpress, ChemicalBook |

| Appearance | Solid (predicted) | General chemical knowledge |

| Solubility | Soluble in DMSO | General chemical knowledge for similar compounds |

| pKa | Not available | - |

| LogP | Not available | - |

Biological Activity

This compound is a potent inhibitor of xanthine oxidoreductase. The primary reported biological activity is its ability to reduce the enzymatic conversion of xanthine to uric acid.

Table 2: In Vitro Activity of this compound

| Parameter | Value | Species | Source |

| IC50 | 7.0 nM | Not Specified | MedChemExpress |

Mechanism of Action

Xanthine oxidoreductase (XOR) is a complex molybdoflavoprotein that exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO). Both forms catalyze the final two steps of purine catabolism. In this pathway, hypoxanthine is converted to xanthine, and xanthine is further oxidized to uric acid. During this process, reactive oxygen species (ROS) such as superoxide (B77818) and hydrogen peroxide are generated, contributing to oxidative stress. This compound acts as an inhibitor of this enzymatic activity, thereby reducing the production of both uric acid and ROS.

The Discovery and Development of Xanthine Oxidoreductase-IN-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine (B1682287) oxidoreductase (XOR) is a critical enzyme in purine (B94841) metabolism, catalyzing the final two steps in the conversion of hypoxanthine (B114508) to xanthine and then to uric acid. Elevated levels of uric acid, a condition known as hyperuricemia, are a key factor in the pathogenesis of gout and are associated with other metabolic and cardiovascular diseases. Consequently, the inhibition of XOR is a well-established therapeutic strategy for managing these conditions. This technical guide provides an in-depth overview of the discovery and development of Xanthine oxidoreductase-IN-1 (also known as LC350189), a novel, non-purine selective inhibitor of xanthine oxidase.

Core Compound Details

This compound, identified by the CAS number 1071970-13-2, is chemically known as 4-(3-Cyano-5,6-difluoroindol-1-yl)-2-hydroxybenzoic acid. It was first disclosed in patent WO2008126898A1.[1] This compound emerged from a search for potent and selective (aza)indole derivatives as xanthine oxidase inhibitors.

In Vitro Efficacy

This compound has demonstrated potent inhibitory activity against xanthine oxidase in in vitro assays.

| Parameter | Value | Source |

| IC50 | 6.5 nM | [1] |

The in vitro potency of this compound (LC350189) has been reported to be comparable to that of febuxostat (B1672324), a known potent xanthine oxidase inhibitor.[2]

Preclinical and Clinical Development

Following promising in vitro results, this compound (LC350189) progressed into preclinical and clinical development for the management of hyperuricemia in patients with gout.[2][3]

Preclinical Findings

In vivo studies in animal models demonstrated that LC350189 effectively reduces serum uric acid levels.[2][3] Preclinical toxicology studies in rats and dogs indicated no significant toxicity at doses up to 12.5 mg/kg and 200 mg/kg, respectively, supporting its advancement into clinical trials.[2][3]

Clinical Pharmacokinetics and Pharmacodynamics

A Phase I clinical trial in healthy subjects evaluated the pharmacokinetics, pharmacodynamics, and tolerability of LC350189 in single ascending dose (SAD) and multiple ascending dose (MAD) studies.[2][3][4]

Pharmacokinetic Parameters (Single Ascending Dose)

| Dose | Cmax (ng/mL) | AUClast (ng·h/mL) |

| 10 mg | 185.7 ± 55.4 | 1419.7 ± 346.7 |

| 25 mg | 525.0 ± 153.3 | 4284.8 ± 1033.8 |

| 50 mg | 1145.8 ± 308.2 | 9257.5 ± 2041.5 |

| 100 mg | 2056.7 ± 562.7 | 17871.3 ± 4531.3 |

| 200 mg | 3691.7 ± 1137.2 | 34475.2 ± 10108.6 |

| 400 mg | 5930.0 ± 1253.2 | 60239.8 ± 14066.8 |

| 600 mg | 7281.7 ± 1883.3 | 82301.7 ± 22434.5 |

Data presented as mean ± standard deviation.[2]

Pharmacodynamic Effect: Reduction in Serum Uric Acid (Single Ascending Dose - Day 1)

| Dose | % Decrease in 24-h Mean Serum Uric Acid from Baseline |

| 10 mg | 8.7 ± 5.6 |

| 25 mg | 12.0 ± 4.5 |

| 50 mg | 15.3 ± 5.8 |

| 100 mg | 19.3 ± 4.8 |

| 200 mg | 22.9 ± 5.3 |

| 400 mg | 28.5 ± 5.4 |

| 600 mg | 31.7 ± 6.1 |

Data presented as mean ± standard deviation.[2]

Pharmacodynamic Effect: Reduction in Serum Uric Acid (Multiple Ascending Dose - Day 7)

| Dose | % Decrease in 24-h Mean Serum Uric Acid from Baseline |

| 100 mg | 53.5 ± 11.0 |

| 200 mg | 71.9 ± 5.8 |

| 400 mg | 82.7 ± 4.1 |

| 600 mg | 87.8 ± 2.6 |

| 800 mg | 91.2 ± 1.6 |

| Febuxostat 80 mg | 70.8 ± 6.2 |

Data presented as mean ± standard deviation.[2]

The studies demonstrated that LC350189 exposure was dose-proportional and led to a substantial, dose-dependent reduction in serum uric acid levels.[2][3][4] The uric acid-lowering effect of the 200 mg dose of LC350189 was comparable to or greater than that of 80 mg of febuxostat in the multiple-dose study.[2][3][4] The drug was well-tolerated in the dose range of 10–800 mg.[2][3][4]

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

A common method to determine the in vitro inhibitory activity of a compound against xanthine oxidase is a spectrophotometric assay. This protocol is based on the measurement of the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate xanthine.

Materials:

-

Xanthine oxidase (from bovine milk)

-

Xanthine (substrate)

-

Potassium phosphate (B84403) buffer (e.g., 70 mM, pH 7.5)

-

Test compound (this compound)

-

Positive control (e.g., Allopurinol or Febuxostat)

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

-

96-well UV-transparent microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound and positive control in DMSO.

-

Prepare serial dilutions of the stock solutions in the assay buffer to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically <1%) to avoid enzyme inhibition.

-

Prepare the xanthine substrate solution in the assay buffer.

-

Prepare the xanthine oxidase enzyme solution in ice-cold assay buffer immediately before use.

-

-

Assay Protocol:

-

To each well of the 96-well plate, add the assay buffer, the test compound solution (or vehicle for control), and the xanthine oxidase enzyme solution.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the xanthine substrate solution to all wells.

-

Immediately measure the absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-30 minutes).

-

-

Data Analysis:

-

Calculate the rate of uric acid formation from the linear portion of the absorbance versus time plot.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control (vehicle-treated) reaction.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

In Vivo Hypouricemic Activity Assay in a Mouse Model

The in vivo efficacy of xanthine oxidase inhibitors is typically assessed by their ability to lower serum uric acid levels in a hyperuricemic animal model. A commonly used model is the potassium oxonate-induced hyperuricemic mouse. Potassium oxonate is a uricase inhibitor, which elevates serum uric acid levels in rodents.

Materials:

-

Male mice (e.g., ICR or Kunming strain)

-

Test compound (this compound)

-

Positive control (e.g., Allopurinol or Febuxostat)

-

Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

-

Potassium oxonate

-

Hypoxanthine (or a purine-rich diet)

-

Blood collection supplies

-

Uric acid assay kit

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize the mice to the experimental conditions for at least one week.

-

Randomly divide the animals into several groups: normal control, hyperuricemic model control, positive control, and test compound groups at various dose levels.

-

-

Induction of Hyperuricemia:

-

Administer potassium oxonate (e.g., 250-300 mg/kg, intraperitoneally or orally) to all groups except the normal control group to induce hyperuricemia.

-

One hour after potassium oxonate administration, administer a purine source, such as hypoxanthine (e.g., 200-300 mg/kg, orally), to further increase uric acid levels.

-

-

Drug Administration:

-

Administer the test compound, positive control, or vehicle to the respective groups orally at a specified time point relative to the induction of hyperuricemia (e.g., 30 minutes before or 1 hour after hypoxanthine administration).

-

-

Blood Sampling and Analysis:

-

Collect blood samples from the mice at a predetermined time after drug administration (e.g., 2-4 hours).

-

Separate the serum by centrifugation.

-

Measure the serum uric acid concentration using a commercial uric acid assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the mean serum uric acid levels for each group.

-

Determine the percentage reduction in serum uric acid levels in the treatment groups compared to the hyperuricemic model control group.

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to assess the significance of the observed effects.

-

Visualizations

Signaling Pathway of Purine Metabolism and XOR Inhibition

Caption: Purine metabolism pathway and the inhibitory action of this compound.

Experimental Workflow for the Discovery and Development of this compound

Caption: Developmental workflow of this compound from discovery to clinical trials.

Conclusion

This compound (LC350189) is a potent, non-purine selective inhibitor of xanthine oxidase that has shown significant promise in preclinical and early clinical development. Its ability to substantially reduce serum uric acid levels in a dose-dependent manner, with a favorable safety profile, positions it as a potential therapeutic agent for the management of hyperuricemia and gout. Further clinical investigation is warranted to fully elucidate its efficacy and safety in patient populations.

References

An In-depth Technical Guide to the Target Binding and Affinity of Xanthine Oxidoreductase-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine (B1682287) oxidoreductase (XOR) is a crucial enzyme in human purine (B94841) metabolism, catalyzing the final two steps in the breakdown of purines: the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[1][2] Dysregulation of XOR activity can lead to hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which is a primary cause of gout and is associated with other pathologies such as cardiovascular and kidney diseases.[3] Consequently, XOR has emerged as a significant therapeutic target for the management of these conditions.

This technical guide provides a comprehensive overview of Xanthine Oxidoreductase-IN-1, a potent inhibitor of XOR. We will delve into its target binding characteristics, affinity, the experimental protocols used for its evaluation, and its role within relevant signaling pathways.

Compound Profile: this compound

This compound, scientifically known as 1-[3-Cyano-4-(hexahydro-1(2H)-azocinyl)phenyl]-1H-imidazole-4-carboxylic acid, is a novel, potent inhibitor of xanthine oxidoreductase.[4][5]

Chemical Structure:

Target Binding and Affinity

The primary molecular target of this compound is xanthine oxidoreductase. Its inhibitory potency has been quantified through in vitro assays, demonstrating a strong affinity for the enzyme.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the inhibitory activity of this compound against XOR.

| Parameter | Value | Notes | Reference |

| IC₅₀ | 7.0 nM | The half-maximal inhibitory concentration, indicating high potency. | [4][6] |

Further kinetic studies from the primary literature indicate that this compound acts as a mixed-type inhibitor of xanthine oxidase.

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound against XOR typically involves a spectrophotometric assay that measures the enzymatic conversion of a substrate (e.g., xanthine) to uric acid.

In Vitro Xanthine Oxidase Inhibition Assay (IC₅₀ Determination)

This protocol outlines a standard method for determining the IC₅₀ value of an XOR inhibitor.

1. Materials and Reagents:

-

Xanthine Oxidase (from bovine milk or other sources)

-

Xanthine (substrate)

-

Potassium phosphate (B84403) buffer (e.g., 50-100 mM, pH 7.5)

-

This compound (test inhibitor)

-

Allopurinol (B61711) (positive control inhibitor)

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor

-

96-well UV-transparent microplate or quartz cuvettes

-

Spectrophotometer capable of measuring absorbance at 295 nm

2. Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of xanthine oxidase in cold potassium phosphate buffer. The final concentration in the assay is typically in the range of 0.05-0.1 U/mL.

-

Prepare a stock solution of xanthine in the same buffer. A typical final substrate concentration is 150 µM.

-

Prepare a stock solution of this compound in DMSO. Create serial dilutions in the buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid affecting enzyme activity.

-

Prepare a stock solution of allopurinol as a positive control.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Potassium phosphate buffer

-

Test inhibitor solution at various concentrations (or vehicle control - buffer with the same percentage of DMSO).

-

Xanthine oxidase solution.

-

-

Mix the contents gently and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for approximately 15 minutes.

-

-

Initiation of Reaction and Measurement:

-

Start the enzymatic reaction by adding the xanthine substrate solution to each well.

-

Immediately begin monitoring the increase in absorbance at 295 nm at regular intervals for a set period (e.g., 5-10 minutes). The increase in absorbance corresponds to the formation of uric acid.

-

4. Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for the control and for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Rate of control - Rate with inhibitor) / Rate of control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Signaling Pathways and Experimental Workflows

The inhibition of xanthine oxidoreductase by this compound has direct implications for several biological pathways, primarily the purine catabolism pathway and pathways involving reactive oxygen species (ROS) and nitric oxide (NO).

Purine Catabolism Pathway

Xanthine oxidoreductase is the rate-limiting enzyme in the final steps of purine breakdown. Its inhibition directly reduces the production of uric acid.

References

- 1. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 2. Purification, identification, and computational analysis of xanthine oxidase inhibitory peptides from kidney bean - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 2-(1-(3-Chloro-4-cyanophenyl)-1 H-pyrazol-3-yl)acetamides as Potent, Selective, and Orally Available Antagonists Targeting the Androgen Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and bioevaluation of 1-phenylimidazole-4-carboxylic acid derivatives as novel xanthine oxidoreductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Pharmacokinetics of Xanthine Oxidoreductase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No publicly available pharmacokinetic data exists for a compound specifically named "Xanthine oxidoreductase-IN-1." This guide, therefore, presents a detailed overview of the pharmacokinetics of two widely studied and clinically significant xanthine (B1682287) oxidoreductase inhibitors, Febuxostat (B1672324) and Allopurinol (B61711) , as representative examples.

Executive Summary

Xanthine oxidoreductase (XOR) is a critical enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Inhibition of XOR is a key therapeutic strategy for managing hyperuricemia and gout. Understanding the pharmacokinetic profiles of XOR inhibitors is paramount for optimizing their efficacy and safety. This guide provides a comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) of Febuxostat and Allopurinol, supported by quantitative data, detailed experimental protocols, and visual diagrams of metabolic pathways and experimental workflows.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of Febuxostat and Allopurinol have been characterized in various preclinical and clinical studies. The following tables summarize key pharmacokinetic data for these compounds.

Febuxostat

Febuxostat is a non-purine selective inhibitor of xanthine oxidase.[1] It exhibits a linear pharmacokinetic profile for oral doses ranging from 40 to 120 mg.[2]

Table 1: Pharmacokinetic Parameters of Febuxostat in Humans Following Oral Administration

| Parameter | 40 mg Single Dose | 80 mg Single Dose | 80 mg Multiple Doses | Reference(s) |

| Cmax (mcg/mL) | ~1.6 ± 0.6 | ~2.6 ± 1.7 | - | [3] |

| Tmax (h) | 1.0 - 1.5 | 1.0 - 1.5 | - | [3][4] |

| AUC (ng·h/mL) | - | - | - | |

| t1/2 (h) | ~5 - 8 | ~5 - 8 | ~5 - 8 | [3][5] |

| Oral Bioavailability (%) | ~85 | ~85 | - | [4][6] |

| Protein Binding (%) | ~99.2 | ~99.2 | ~99.2 | [3][4] |

| Vss/F (L) | ~50 | ~50 | 48 ± 23 | [3][6] |

| CL/F (L/h) | - | - | 10.5 ± 3.4 | [6] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; Vss/F: Apparent volume of distribution at steady state; CL/F: Apparent oral clearance.

Allopurinol and Oxypurinol (B62819)

Allopurinol is rapidly metabolized to its active metabolite, oxypurinol, which is also a potent inhibitor of xanthine oxidase.[7][8] The hypouricemic effect of allopurinol is largely attributed to oxypurinol.[9]

Table 2: Pharmacokinetic Parameters of Allopurinol and its Active Metabolite, Oxypurinol, in Humans Following Oral Administration of Allopurinol

| Parameter | Allopurinol | Oxypurinol | Reference(s) |

| Tmax (h) | ~1.5 | ~4.5 | [10] |

| t1/2 (h) | 1 - 2 | ~15 | [7] |

| Oral Bioavailability (%) | ~80-90 | - | [10][11] |

| Protein Binding (%) | Negligible | Negligible | [12][13] |

| Vd/F (L/kg) | 1.31 ± 0.41 | 0.59 ± 0.16 | [9][14] |

| CL/F (mL/min/kg) | 15.8 ± 5.2 | 0.31 ± 0.07 | [9][14] |

Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life; Vd/F: Apparent volume of distribution after oral administration; CL/F: Apparent oral clearance.

Table 3: Pharmacokinetic Parameters of Allopurinol in Dogs

| Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | Vd (L/kg) | Reference(s) |

| Oral | 10 | 6.43 ± 0.18 | 1.9 ± 0.1 | 2.69 ± 0.14 | 1.17 ± 0.07 | [15] |

| Intravenous | 6 | 5.26 ± 0.34 (C0) | - | 2.22 ± 0.20 | 1.14 ± 0.07 | [15] |

C0: Initial concentration.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are representative protocols for key experiments.

In Vivo Pharmacokinetic Study in Preclinical Models (e.g., Rats, Dogs)

-

Animal Models: Male Sprague-Dawley rats or Beagle dogs are commonly used.[15][16][17] Animals are fasted overnight prior to drug administration.

-

Drug Administration:

-

Oral (PO): The compound is typically formulated as a suspension in a vehicle like 0.5% carboxymethyl cellulose (B213188) and administered via oral gavage.[1]

-

Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., saline with a co-solvent) and administered via a cannulated vein (e.g., jugular vein).[15]

-

-

Blood Sampling: Blood samples are collected from a cannulated artery (e.g., carotid artery) or vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant (e.g., heparin or EDTA).[18] Plasma is separated by centrifugation.

-

Sample Analysis: Plasma concentrations of the drug and its metabolites are determined using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1]

-

Sample Preparation: Protein precipitation with a solvent like acetonitrile (B52724) is a common method for sample cleanup.[1]

-

Chromatography: Separation is achieved on a reverse-phase column (e.g., C18) with a gradient mobile phase.[1]

-

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine pharmacokinetic parameters.

Human Clinical Pharmacokinetic Study

-

Study Design: Studies are often designed as single-dose, dose-escalation, or multiple-dose studies in healthy volunteers or the target patient population.[2]

-

Subjects: Healthy male and female subjects are typically recruited. Inclusion and exclusion criteria are strictly followed.

-

Drug Administration: The drug is administered orally, usually after an overnight fast.[2]

-

Blood and Urine Collection: Serial blood samples are collected over a specified period (e.g., 48-72 hours).[2] Urine is often collected to assess renal excretion.

-

Bioanalysis: Plasma and urine concentrations of the parent drug and metabolites are quantified using a validated LC-MS/MS method.

-

Pharmacokinetic and Pharmacodynamic Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data. Pharmacodynamic endpoints, such as serum uric acid levels, are also measured to establish a PK/PD relationship.[2]

Signaling Pathways and Experimental Workflows

Metabolic Pathways

The metabolism of XOR inhibitors is a critical determinant of their pharmacokinetic profile and potential for drug-drug interactions.

Caption: Metabolic pathways of Febuxostat and Allopurinol.

Experimental Workflow for a Clinical Pharmacokinetic Study

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of an oral XOR inhibitor.

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacokinetics and pharmacodynamics of febuxostat under fasting conditions in healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Febuxostat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Clinical Pharmacokinetics and Pharmacodynamics of Febuxostat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Allopurinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Clinical pharmacokinetics of allopurinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical pharmacokinetics and pharmacodynamics of allopurinol and oxypurinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Allopurinol: Pharmacokinetics & Pharmacodynamics | Study.com [study.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacokinetics of allopurinol in Dalmatian dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bioavailability and pharmacokinetics of intravenously and orally administered allopurinol in healthy beagles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Influence of two diets on pharmacokinetic parameters of allopurinol and oxypurinol in healthy beagles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. karger.com [karger.com]

In Vivo Efficacy of Xanthine Oxidoreductase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine (B1682287) oxidoreductase (XOR) is a critical enzyme in purine (B94841) metabolism, catalyzing the terminal two steps that lead to the production of uric acid.[1][2] Dysregulation of XOR activity is implicated in hyperuricemia and a spectrum of associated pathologies, including gout, cardiovascular diseases, and metabolic syndrome. Consequently, the inhibition of XOR presents a key therapeutic strategy. While "Xanthine oxidoreductase-IN-1" has been identified as a potent in vitro inhibitor of XOR with an IC50 of 7.0 nM, publicly available in vivo efficacy data for this specific compound is currently limited. This guide, therefore, provides a comprehensive overview of the principles and methodologies for evaluating the in-vivo efficacy of XOR inhibitors, drawing upon established data from well-characterized inhibitors such as allopurinol (B61711) and febuxostat (B1672324). This framework is directly applicable to the preclinical assessment of novel inhibitors like this compound.

Quantitative Data on In Vivo Efficacy of Xanthine Oxidoreductase Inhibitors

The in vivo efficacy of XOR inhibitors is typically assessed in various animal models that recapitulate aspects of human diseases associated with elevated uric acid and oxidative stress. The following table summarizes key findings from preclinical studies on established XOR inhibitors.

| Animal Model | Inhibitor | Key Findings | Reference |

| Metabolic Syndrome | |||

| High-Fat Diet-Induced Metabolic Syndrome in Rats | Allopurinol | Significant reduction in body weight, systolic blood pressure, serum glucose, and uric acid levels. Increased serum catalase and glutathione (B108866) peroxidase activities. | [1] |

| High-Fat Diet-Induced Metabolic Syndrome in Rats | Febuxostat | More effective than allopurinol in reducing serum glucose and uric acid levels. Significantly increased serum catalase and glutathione peroxidase activities. | [1] |

| Hyperuricemia & Gout | |||

| Potassium Oxonate-Induced Hyperuricemia in Mice | Allopurinol | Significant decrease in serum levels of uric acid and blood urea (B33335) nitrogen. | [3] |

| Diclofenac-Induced Hyperuricemia in Broiler Chicks | Allopurinol | Ameliorated hyperuricemia and clinical signs of gout. | [4] |

| Diclofenac-Induced Hyperuricemia in Broiler Chicks | Febuxostat | Showed better ameliorative potential against hyperuricemia and gout compared to allopurinol. | [4] |

| Kidney Disease | |||

| Two-Kidney, One-Clip (2K1C) Renovascular Hypertension in Rats | Allopurinol | Normalized plasma creatinine (B1669602) and uric acid levels. Ameliorated elevated oxidative stress parameters and inflammatory cytokine expression in the kidneys. | [5] |

| Two-Kidney, One-Clip (2K1C) Renovascular Hypertension in Rats | Febuxostat | Normalized plasma creatinine and uric acid levels. Ameliorated elevated oxidative stress parameters and inflammatory cytokine expression in the kidneys. | [5] |

| Inflammatory Conditions | |||

| Peroxochromate-Induced Arthritis in Mice | Allopurinol | Dose-dependent suppression of arthritis with an ED50 of 80 +/- 14 µmol/kg/day. | [2] |

| Other Conditions | |||

| Chronic Hyperammonemia in Rats | Allopurinol | Prevented minimal structural changes in the liver caused by ammonium (B1175870) acetate. | [6] |

| Streptozotocin-Induced Diabetic Retinopathy in Rats | Allopurinol | Improved ERG b-wave amplitude, suggesting a beneficial effect through reduction of oxidative stress. | [7] |

Experimental Protocols

Detailed methodologies are crucial for the robust evaluation of XOR inhibitors in vivo. Below are representative protocols derived from the cited literature.

Induction of Hyperuricemia in Mice

-

Animal Model: Male Kunming mice.

-

Inducing Agent: Potassium oxonate, an inhibitor of uricase, is used to induce hyperuricemia.

-

Protocol:

-

Mice are orally administered with the test compound (e.g., this compound) or the vehicle control.

-

One hour after the administration of the test compound, mice are intraperitoneally injected with potassium oxonate (250 mg/kg).[3]

-

Blood samples are collected at a specified time point (e.g., 1 hour) after potassium oxonate administration.

-

Serum uric acid levels are measured using a uric acid assay kit.

-

High-Fat Diet-Induced Metabolic Syndrome in Rats

-

Animal Model: Adult male Sprague Dawley rats.[1]

-

Protocol:

-

Rats are fed a high-fat diet (HFD) for a specified duration (e.g., 10 weeks) to induce metabolic syndrome. A control group receives a standard diet.

-

Following the induction period, HFD-fed rats are divided into treatment groups and receive daily oral administration of the XOR inhibitor (e.g., allopurinol or febuxostat) or vehicle for a defined period (e.g., 4 weeks).[1]

-

Throughout the study, parameters such as body weight, blood pressure, and food intake are monitored.

-

At the end of the treatment period, blood samples are collected for the analysis of serum uric acid, glucose, lipid profile, and markers of oxidative stress (e.g., catalase, glutathione peroxidase).[1]

-

Tissues such as the aorta can be collected for ex vivo functional studies (e.g., endothelial function).[1]

-

Two-Kidney, One-Clip (2K1C) Model of Renovascular Hypertension in Rats

-

Animal Model: Male Wistar rats.

-

Protocol:

-

Anesthesia is administered to the rats.

-

A silver clip is placed on the left renal artery, while the right kidney remains untouched, to induce renovascular hypertension. Sham-operated rats serve as controls.

-

After a recovery period and confirmation of hypertension, rats are treated with the XOR inhibitor (e.g., allopurinol 100 mg/kg or febuxostat 10 mg/kg) or vehicle daily for a specified duration.[5]

-

Blood pressure is monitored regularly.

-

At the end of the study, blood and kidney tissues are collected.

-

Plasma is analyzed for creatinine and uric acid levels.[5]

-

Kidney tissue is used to measure markers of oxidative stress (lipid peroxidation, nitric oxide, antioxidant enzymes) and inflammation (IL-1β, IL-6, TNF-α, NF-κB).[5]

-

Visualizations

Signaling Pathway of Xanthine Oxidoreductase

Caption: Xanthine Oxidoreductase (XOR) signaling pathway in purine metabolism.

Experimental Workflow for In Vivo Evaluation of an XOR Inhibitor

Caption: A typical experimental workflow for evaluating an XOR inhibitor in vivo.

Conclusion

The in vivo evaluation of Xanthine Oxidoreductase inhibitors is a critical step in the drug development pipeline. While specific in vivo data for this compound are not yet widely available, the established methodologies and positive outcomes observed with other inhibitors like allopurinol and febuxostat in various preclinical models provide a robust framework for its future assessment. The protocols and data presented in this guide offer a comprehensive starting point for researchers and drug development professionals to design and interpret in vivo studies aimed at characterizing the therapeutic potential of novel XOR inhibitors. The consistent efficacy of this drug class across different models of hyperuricemia, metabolic syndrome, and end-organ damage underscores the therapeutic promise of potent and selective XOR inhibition.

References

- 1. karger.com [karger.com]

- 2. Effects of allopurinol on in vivo suppression of arthritis in mice and ex vivo modulation of phagocytic production of oxygen radicals in whole human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Impact of Lesinurad and allopurinol on experimental Hyperuricemia in mice: biochemical, molecular and Immunohistochemical study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative studies of xanthine oxidase inhibitors viz. allopurinol and febuxostat against induced hyperuricaemia in a poultry model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of Xanthine Oxidase Inhibitors Febuxostat and Allopurinol on Kidney Dysfunction and Histological Damage in Two-Kidney, One-Clip (2K1C) Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effects of allopurinol on rat liver and spleen tissues in a chronic hyperammonemia animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Can allopurinol improve retinopathy in diabetic rats? Oxidative stress or uric acid; which one is the culprit? - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Xanthine Oxidoreductase-IN-1 for Hyperuricemia Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for gout and is increasingly associated with more severe health conditions, including kidney disease and cardiovascular complications. Xanthine (B1682287) oxidoreductase (XOR) is a pivotal enzyme in purine (B94841) metabolism, catalyzing the final two steps in the conversion of hypoxanthine (B114508) to xanthine and then to uric acid.[1] Inhibition of XOR is a clinically validated and effective therapeutic strategy for controlling hyperuricemia.[2]

This technical guide focuses on Xanthine Oxidoreductase-IN-1 (XOR-IN-1), a potent and novel inhibitor of XOR. While extensive peer-reviewed in vivo and pharmacokinetic data on XOR-IN-1 are not yet publicly available, this document provides a comprehensive overview of its in vitro activity, and presents detailed experimental protocols and data from closely related analogs within the same chemical class—1-phenylimidazole-4-carboxylic acid derivatives. This information is intended to equip researchers with the necessary knowledge to investigate XOR-IN-1 and similar compounds in the context of hyperuricemia research.

This compound: Compound Profile

This compound is a potent inhibitor of xanthine oxidoreductase.[3] It belongs to a class of 1-phenylimidazole-4-carboxylic acid derivatives that have demonstrated significant potential in the modulation of uric acid levels.

Table 1: Physicochemical and In Vitro Activity Data for XOR-IN-1 and Analogs

| Compound | CAS Number | Molecular Formula | IC50 (XOR Inhibition) | Reference Compound IC50 (Febuxostat) |

| This compound | 2396612-00-1 | Not publicly available | 7.0 nM | 7.0 nM |

| Analog Ie | Not available | C18H14F3N3O3 | 8.0 nM | 7.0 nM |

| Analog IVa | Not available | C19H17FN2O4 | 7.2 nM | 7.0 nM |

Data for analogs Ie and IVa are from a study on 1-phenylimidazole-4-carboxylic acid derivatives and are presented here as representative of the potential efficacy of this class of compounds.[2]

Signaling Pathway of Purine Metabolism and XOR Inhibition

The following diagram illustrates the central role of Xanthine Oxidoreductase in the purine catabolism pathway and the mechanism of its inhibition.

References

The Cellular Impact of Xanthine Oxidoreductase Inhibition by XOR-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine (B1682287) oxidoreductase (XOR) is a complex molybdo-flavoenzyme that plays a critical role in purine (B94841) metabolism, catalyzing the final two steps in the degradation of purines: the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[1][2] Beyond its established role in purine catabolism, XOR is a significant source of reactive oxygen species (ROS) and can also generate nitric oxide (NO), implicating it in a wide array of physiological and pathophysiological processes, including inflammation, endothelial dysfunction, and ischemia-reperfusion injury.[2][3][4] Xanthine oxidoreductase-IN-1 (XOR-IN-1) is a potent inhibitor of XOR, offering a valuable tool for investigating the cellular consequences of XOR inhibition and as a potential therapeutic agent in hyperuricemia and other XOR-mediated pathologies. This technical guide provides an in-depth overview of the cellular effects of XOR-IN-1, focusing on its mechanism of action, impact on signaling pathways, and the experimental methodologies used to assess its activity.

Quantitative Data: Inhibitory Potency

The inhibitory activity of small molecules against Xanthine Oxidoreductase is a key parameter in their development as therapeutic agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

| Compound | IC50 (nM) | Target | Notes |

| This compound | 7.0 | Xanthine oxidoreductase | A potent inhibitor of XOR.[5] |

| Xanthine oxidoreductase-IN-4 | 29.3 | Xanthine oxidoreductase | An orally active XOR inhibitor investigated for its potential in managing hyperuricemia.[6] |

Core Mechanism of Action and Cellular Consequences

Xanthine oxidoreductase exists in two interconvertible forms: a dehydrogenase form (XDH) that preferentially uses NAD+ as an electron acceptor, and an oxidase form (XO) that uses molecular oxygen.[4][7] The conversion from XDH to XO is often associated with inflammatory conditions.[7] Both forms catalyze the hydroxylation of hypoxanthine and xanthine.[2]

The primary mechanism of action of XOR-IN-1 is the direct inhibition of the enzyme's catalytic activity. This inhibition leads to several key cellular effects:

-

Reduction of Uric Acid Production: By blocking the final steps of purine breakdown, XOR-IN-1 decreases the cellular and systemic levels of uric acid.[3] This is the primary therapeutic goal in the treatment of gout, a condition caused by the deposition of uric acid crystals in the joints.

-

Modulation of Reactive Oxygen Species (ROS) Generation: The XO form of the enzyme is a significant source of superoxide (B77818) (O2•−) and hydrogen peroxide (H2O2).[4][7] By inhibiting XOR, XOR-IN-1 can attenuate the production of these ROS, thereby mitigating oxidative stress and its downstream consequences, such as lipid peroxidation and DNA damage.[1]

-

Alteration of Nitric Oxide (NO) Bioavailability: Under certain conditions, particularly hypoxia, XOR can reduce nitrite (B80452) and nitrate (B79036) to nitric oxide (NO), a critical signaling molecule involved in vasodilation and other physiological processes.[3][4] Inhibition of XOR by XOR-IN-1 can therefore impact NO homeostasis.

Signaling Pathways Modulated by XOR-IN-1

The multifaceted roles of XOR place it at a critical juncture of several signaling pathways. Inhibition by XOR-IN-1 is expected to have significant downstream effects on these pathways.

Purine Metabolism Pathway

XOR-IN-1 directly intervenes in the purine degradation pathway, leading to an accumulation of its substrates, hypoxanthine and xanthine.[8]

Caption: Inhibition of the Purine Degradation Pathway by XOR-IN-1.

ROS-Mediated Signaling

By reducing XOR-mediated ROS production, XOR-IN-1 can influence redox-sensitive signaling cascades. This includes pathways involving NF-κB and MAP kinases, which are often activated by oxidative stress and play a central role in inflammation.[9]

Caption: Modulation of ROS-Mediated Signaling by XOR-IN-1.

NO Signaling Pathway

The impact of XOR-IN-1 on NO signaling is context-dependent. In hypoxic conditions where XOR contributes significantly to NO production from nitrite, its inhibition could lead to reduced NO levels.

Caption: Potential Impact of XOR-IN-1 on NO Signaling.

Experimental Protocols

To evaluate the cellular effects of XOR-IN-1, a series of in vitro and cell-based assays are essential.

In Vitro Xanthine Oxidase Activity Assay

Objective: To determine the direct inhibitory effect of XOR-IN-1 on the enzymatic activity of purified Xanthine Oxidase.

Principle: This assay measures the rate of uric acid formation, which is accompanied by an increase in absorbance at 295 nm.

Materials:

-

Purified Xanthine Oxidase from bovine milk or recombinant human XOR

-

Xanthine solution (substrate)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

XOR-IN-1 dissolved in a suitable solvent (e.g., DMSO)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer and xanthine in each well of the microplate.

-

Add varying concentrations of XOR-IN-1 to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., allopurinol).

-

Initiate the reaction by adding a fixed amount of Xanthine Oxidase to each well.

-

Immediately measure the absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C).

-

Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cellular Uric Acid Production Assay

Objective: To assess the ability of XOR-IN-1 to inhibit uric acid production in a cellular context.

Materials:

-

A suitable cell line with detectable XOR activity (e.g., HepG2 human hepatoma cells)

-

Cell culture medium and supplements

-

Xanthine or hypoxanthine (to provide substrate for XOR)

-

XOR-IN-1

-

Lysis buffer

-

Uric acid quantification kit (commercially available, e.g., colorimetric or fluorometric)

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere and grow to a desired confluency.

-

Treat the cells with varying concentrations of XOR-IN-1 for a predetermined time (e.g., 24 hours). Include a vehicle control.

-

During the last few hours of treatment, supplement the cell culture medium with xanthine or hypoxanthine to ensure substrate availability.

-

At the end of the treatment period, collect the cell culture supernatant and/or lyse the cells.

-

Measure the concentration of uric acid in the supernatant and/or cell lysates using a commercial uric acid assay kit according to the manufacturer's instructions.

-

Normalize the uric acid levels to the total protein concentration in the cell lysates.

-

Analyze the dose-dependent effect of XOR-IN-1 on cellular uric acid production.

Measurement of Intracellular ROS

Objective: To determine the effect of XOR-IN-1 on intracellular ROS levels.

Materials:

-

Cell line of interest

-

Cell culture medium

-

XOR-IN-1

-

A stimulus to induce XOR-mediated ROS production (e.g., hypoxia-reoxygenation, or addition of xanthine)

-

A fluorescent ROS indicator dye (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate - H2DCFDA)

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Culture the cells in a multi-well plate.

-

Pre-treat the cells with different concentrations of XOR-IN-1 for a specified duration.

-

Load the cells with the H2DCFDA dye according to the manufacturer's protocol. This dye is non-fluorescent until it is oxidized by intracellular ROS.

-

Induce ROS production by applying the chosen stimulus.

-

Measure the fluorescence intensity using a microplate reader or analyze the percentage of fluorescent cells by flow cytometry.

-

Compare the fluorescence levels in XOR-IN-1-treated cells to the control cells to assess the effect on ROS production.

Experimental Workflow Diagram

Caption: General Experimental Workflow for Evaluating XOR-IN-1.

Conclusion

This compound, as a potent inhibitor of XOR, represents a valuable molecular probe for dissecting the complex cellular functions of this enzyme. Its primary cellular effects stem from the direct inhibition of uric acid production and the modulation of ROS and NO generation. These actions have profound implications for a variety of signaling pathways that govern inflammation, oxidative stress, and vascular tone. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of XOR-IN-1 and other novel XOR inhibitors, facilitating further research into their therapeutic potential for a range of human diseases.

References

- 1. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 2. Xanthine oxidoreductase and cardiovascular disease: molecular mechanisms and pathophysiological implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Xanthine Oxidoreductase in Drug Metabolism: Beyond a Role as a Detoxifying Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Xanthine oxidoreductase: One enzyme for multiple physiological tasks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Xanthine oxidoreductase-catalyzed reactive species generation: A process in critical need of reevaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Purine metabolism - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

Xanthine Oxidoreductase-IN-1 and Reactive Oxygen Species Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine (B1682287) oxidoreductase (XOR) is a crucial enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[1] Beyond its role in purine breakdown, XOR is a significant source of reactive oxygen species (ROS), including superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂).[2][3] Under normal physiological conditions, XOR exists predominantly as xanthine dehydrogenase (XDH), which primarily uses NAD+ as an electron acceptor. However, in pathological states such as ischemia-reperfusion injury and inflammation, XDH can be converted to xanthine oxidase (XO), which preferentially uses molecular oxygen as an electron acceptor, leading to a surge in ROS production.[4] This elevated ROS generation is implicated in a variety of diseases, including cardiovascular disorders, gout, and diabetic nephropathy.[5][6]

This technical guide provides an in-depth overview of Xanthine oxidoreductase-IN-1, a potent inhibitor of XOR, and its role in the modulation of ROS production. This document will detail its mechanism of action, present quantitative data on its inhibitory effects, provide detailed experimental protocols for its study, and visualize the relevant biological pathways.

Pharmacology of this compound (Febuxostat)

"this compound" is a commercially available compound with a reported IC50 of 7.0 nM for XOR.[7] Research indicates that this compound is febuxostat (B1672324), a non-purine selective inhibitor of xanthine oxidase.[5][8] Febuxostat is a potent inhibitor of both the oxidized (XO) and reduced (XDH) forms of the enzyme, effectively blocking the production of uric acid and the generation of ROS.[1]

Quantitative Inhibitory Data

The inhibitory potency of febuxostat against xanthine oxidase has been well-characterized in numerous studies. Below is a summary of key quantitative data for febuxostat and for comparison, two novel 1-phenylimidazole-4-carboxylic acid derivatives (Compound Ie and IVa) from a study by Zhou et al.

| Compound | Target | IC50 (nM) | Inhibition Type | Reference |

| Febuxostat (XOR-IN-1) | Xanthine Oxidase | 7.0 | Non-competitive | [5] |

| Compound Ie | Xanthine Oxidase | 8.0 | Not specified | [5] |

| Compound IVa | Xanthine Oxidase | 7.2 | Not specified | [5] |

Impact on Reactive Oxygen Species Production

By inhibiting xanthine oxidase, febuxostat directly reduces the production of superoxide and hydrogen peroxide.[1] This has been demonstrated in various cellular and animal models of diseases associated with oxidative stress. For instance, in a study on cardiac ischemia-reperfusion injury, febuxostat pretreatment significantly attenuated oxidative stress.[9] Furthermore, febuxostat has been shown to inhibit lipopolysaccharide (LPS)-induced intracellular ROS formation in PMA-treated THP-1 cells.

The reduction in ROS levels by febuxostat has downstream effects on multiple signaling pathways implicated in inflammation and cellular damage.

Signaling Pathways Modulated by this compound

The inhibition of XOR by febuxostat and the subsequent decrease in ROS production impact several key signaling pathways. The following diagram illustrates the central role of XOR in ROS generation and the points of intervention by febuxostat, leading to the modulation of downstream inflammatory and apoptotic pathways.

Caption: Signaling pathway of XOR-mediated ROS production and its inhibition by Febuxostat.

Experimental Protocols

In Vitro Xanthine Oxidase Activity Assay (Spectrophotometric)

This protocol is adapted from the method described by Zhou et al. and measures the rate of uric acid production, which absorbs light at 295 nm.

Materials:

-

Xanthine oxidase from bovine milk

-

Xanthine (substrate)

-

Febuxostat (or other inhibitors)

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

-

96-well UV-transparent microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of febuxostat in DMSO.

-

In a 96-well plate, add 50 µL of potassium phosphate buffer.

-

Add 25 µL of various concentrations of febuxostat (or DMSO for control).

-

Add 50 µL of xanthine oxidase solution (final concentration ~2 mU/mL).

-

Incubate the mixture at 25°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of xanthine solution (final concentration 50 µM).

-

Immediately measure the absorbance at 295 nm every 30 seconds for 10 minutes.

-

Calculate the rate of uric acid formation (the slope of the linear portion of the absorbance vs. time curve).

-

Determine the percent inhibition for each concentration of febuxostat and calculate the IC50 value.

References

- 1. Xanthine oxidase inhibitor febuxostat as a novel agent postulated to act against vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. droracle.ai [droracle.ai]

- 4. Febuxostat therapy improved the outcomes of cardiorenal syndrome rodent through alleviating xanthine oxidase-induced oxidative stress and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Celebrating Versatility: Febuxostat’s Multifaceted Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Febuxostat Modulates MAPK/NF- κ Bp65/TNF- α Signaling in Cardiac Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Preliminary Studies on Xanthine Oxidoreductase-IN-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine (B1682287) oxidoreductase (XOR) is a crucial enzyme in human purine (B94841) metabolism, catalyzing the final two steps of the pathway: the oxidation of hypoxanthine (B114508) to xanthine and subsequently xanthine to uric acid.[1][2][3] Elevated levels of uric acid, a condition known as hyperuricemia, are a key factor in the pathogenesis of gout and are associated with other metabolic and cardiovascular diseases. Consequently, the inhibition of XOR is a primary therapeutic strategy for managing these conditions. This document provides a technical overview of the preliminary studies on Xanthine oxidoreductase-IN-1, a potent inhibitor of this enzyme.

This compound has been identified as a highly potent inhibitor of XOR with an IC50 value of 7.0 nM.[4] This inhibitor belongs to a series of 1-phenylimidazole-4-carboxylic acid derivatives that have been synthesized and evaluated for their potential as novel treatments for hyperuricemia.[5][6][7]

Quantitative Data

The following table summarizes the available in vitro inhibitory potency of this compound and related compounds against xanthine oxidoreductase.

| Compound | IC50 (nM) | Reference Compound | IC50 (nM) |

| This compound | 7.0 | Febuxostat | 7.0 |

| Compound Ie | 8.0 | - | - |

| Compound IVa | 7.2 | - | - |

Data for compounds Ie and IVa are from the same series of 1-phenylimidazole-4-carboxylic acid derivatives as this compound.[6]

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effect by inhibiting the activity of xanthine oxidoreductase. This inhibition reduces the production of uric acid, thereby lowering its concentration in the blood. The core mechanism is the interruption of the purine catabolism pathway.

Purine Catabolism Pathway and Point of Inhibition

The following diagram illustrates the purine catabolism pathway and the specific point of action for this compound.

Caption: Inhibition of Xanthine Oxidoreductase in the Purine Catabolism Pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are outlined in the primary research literature. Below are representative methodologies for key experiments in this area of research.

In Vitro Xanthine Oxidase Inhibition Assay

This assay is fundamental to determining the inhibitory potency of a compound against XOR.

Principle: The activity of xanthine oxidase is measured by monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate xanthine. The inhibitory effect of a compound is determined by measuring the reduction in this activity.[8][9][10]

Materials:

-

Xanthine oxidase (from bovine milk or other sources)

-

Xanthine (substrate)

-

Phosphate (B84403) buffer (pH 7.5)

-

Test compound (e.g., this compound)

-

Allopurinol (B61711) or Febuxostat (positive control)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

-

In a 96-well plate or cuvette, add phosphate buffer, xanthine solution, and the test compound at various concentrations.

-

Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a defined period.

-

Initiate the enzymatic reaction by adding the xanthine oxidase solution.

-

Immediately measure the change in absorbance at 295 nm over time.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Hypouricemic Effect in a Mouse Model

Animal models are essential for evaluating the in vivo efficacy of XOR inhibitors. A common model is the potassium oxonate-induced hyperuricemic mouse model.[11][12][13][14]

Principle: Potassium oxonate is a uricase inhibitor that prevents the breakdown of uric acid in rodents, leading to an accumulation of uric acid in the blood and inducing a state of hyperuricemia. The efficacy of a test compound is assessed by its ability to reduce these elevated uric acid levels.

Materials:

-

Male Kunming or ICR mice

-

Potassium oxonate

-

Hypoxanthine (to provide a purine load)

-

Test compound (this compound)

-

Febuxostat or Allopurinol (positive control)

-

Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

-

Blood collection supplies

-

Uric acid assay kit

Procedure:

-

Acclimatize the mice for a week before the experiment.

-

Divide the mice into several groups: normal control, hyperuricemic model, positive control, and test compound groups.

-

Induce hyperuricemia by administering potassium oxonate (e.g., 250 mg/kg, intraperitoneally) one hour before the administration of the test compounds.

-

Administer hypoxanthine (e.g., 300 mg/kg, orally) to further increase uric acid levels.

-

Administer the test compound and positive control orally at desired doses. The normal control and hyperuricemic model groups receive the vehicle.

-

Collect blood samples from the mice at specific time points after drug administration (e.g., 2, 4, 6, and 8 hours).

-

Separate the serum and measure the uric acid concentration using a commercial assay kit.

-

Analyze the data to determine the effect of the test compound on serum uric acid levels compared to the hyperuricemic model group.

Logical Workflow

The following diagram outlines the logical workflow from the identification of a therapeutic target to the preclinical evaluation of an inhibitor.

Caption: Drug discovery and development workflow for a XOR inhibitor.

Conclusion

The preliminary data on this compound indicate that it is a highly potent inhibitor of xanthine oxidoreductase with promising in vitro activity. Further in vivo studies, as suggested by the evaluation of related compounds from the same chemical series, are warranted to fully characterize its therapeutic potential for the treatment of hyperuricemia and gout. The experimental protocols described provide a framework for the continued investigation of this and other novel XOR inhibitors.

Disclaimer: The experimental protocols provided are representative examples and may require optimization for specific laboratory conditions and research objectives. For the exact methodologies used for this compound, consultation of the primary research article by Zhou et al. is recommended.

References

- 1. researchgate.net [researchgate.net]

- 2. Xanthine Oxidoreductase in Drug Metabolism: Beyond a Role as a Detoxifying Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cris.unibo.it [cris.unibo.it]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Structure–Activity Relationships and Docking Studies of Hydroxychavicol and Its Analogs as Xanthine Oxidase Inhibitors [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. An Improved Test Method for Assaying the Inhibition of Bioflavonoids on Xanthine Oxidase Activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hypouricemic effect of the novel xanthine oxidase inhibitor, TEI-6720, in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hypouricemic and Antioxidant Effects of Soy Vinegar Extracts in Hyperuricemic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Impact of Lesinurad and allopurinol on experimental Hyperuricemia in mice: biochemical, molecular and Immunohistochemical study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Xanthine Oxidoreductase-IN-1 (CAS Number: 2396612-00-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthine (B1682287) Oxidoreductase-IN-1, a potent and selective inhibitor of xanthine oxidoreductase (XOR), has emerged as a significant tool compound in the study of hyperuricemia and related metabolic disorders. With a half-maximal inhibitory concentration (IC50) in the low nanomolar range, this small molecule demonstrates comparable in vitro efficacy to the clinically approved drug febuxostat (B1672324). This technical guide provides a comprehensive overview of Xanthine Oxidoreductase-IN-1, including its chemical properties, mechanism of action, and detailed experimental protocols for its synthesis and biological evaluation. The information presented herein is intended to support researchers in the fields of drug discovery and metabolic diseases in their investigation of novel therapeutic strategies targeting xanthine oxidoreductase.

Introduction to Xanthine Oxidoreductase

Xanthine oxidoreductase (XOR) is a key enzyme in the purine (B94841) catabolism pathway, responsible for the final two steps of uric acid production.[1] It catalyzes the oxidation of hypoxanthine (B114508) to xanthine and subsequently xanthine to uric acid.[1] In humans, uric acid is the final product of this pathway, and its overproduction or underexcretion can lead to hyperuricemia, a condition strongly associated with gout, as well as cardiovascular and renal diseases.[2]

XOR exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO).[2] The XDH form preferentially uses NAD+ as an electron acceptor, while the XO form utilizes molecular oxygen, leading to the production of reactive oxygen species (ROS) such as superoxide (B77818) and hydrogen peroxide.[2][3] This ROS-generating capacity implicates XOR in a variety of pathological conditions characterized by oxidative stress.[2] Consequently, the inhibition of XOR is a well-established therapeutic strategy for the management of hyperuricemia and gout.[4]

This compound: An Overview

This compound is a novel, potent inhibitor of xanthine oxidoreductase. It belongs to a series of 1-phenylimidazole-4-carboxylic acid derivatives designed and synthesized for their XOR inhibitory activity.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 2396612-00-1 |

| Molecular Formula | C18H20N4O2 |

| Molecular Weight | 324.38 g/mol |

| IUPAC Name | 1-(3-cyano-4-(cycloheptyloxy)phenyl)-1H-imidazole-4-carboxylic acid |

| Appearance | Solid |

| Purity | >98% (typically) |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C for long-term storage. |

Biological Activity

This compound is a highly potent inhibitor of xanthine oxidoreductase with an IC50 value of 7.0 nM.[5] In a comparative study, it was identified as compound 'IVa' and exhibited an IC50 of 7.2 nM, which is comparable to that of febuxostat (IC50 = 7.0 nM).[6]

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effects by directly inhibiting the enzymatic activity of xanthine oxidoreductase, thereby blocking the production of uric acid and reactive oxygen species.

Caption: Inhibition of Xanthine Oxidoreductase by this compound blocks the final steps of purine catabolism, reducing uric acid and ROS production.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound (referred to as compound IVa in the primary literature) is achieved through a multi-step process. A generalized workflow is presented below. For a detailed, step-by-step protocol, please refer to the supplementary information of the cited publication by Zhou et al., 2020.[6]

Caption: A generalized synthetic scheme for this compound, starting from 4-fluoro-3-nitrobenzonitrile.

In Vitro Xanthine Oxidoreductase Inhibition Assay

This spectrophotometric assay measures the inhibition of XOR by quantifying the rate of uric acid formation, which absorbs light at 295 nm.[7]

Materials:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine (substrate)

-

This compound (test compound)

-

Febuxostat or Allopurinol (positive control)

-

Phosphate (B84403) Buffer (70 mM, pH 7.5)

-

Dimethyl Sulfoxide (DMSO)

-

Hydrochloric Acid (1 M)

-

96-well UV-transparent microplate

-

Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of xanthine in the phosphate buffer.

-

Prepare stock solutions of the test compound and positive control in DMSO.

-

Prepare a working solution of xanthine oxidase in cold phosphate buffer immediately before use.

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of the test compound solution (in various concentrations), 30 µL of phosphate buffer, and 40 µL of xanthine oxidase solution (0.05 U/mL).

-

For the control, add DMSO instead of the test compound.

-

For the blank, add phosphate buffer instead of the enzyme solution.

-

-

Pre-incubation:

-

Incubate the plate at 25°C for 8 minutes.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding 60 µL of xanthine solution (300 µM).

-

Incubate the plate at 25°C for 15 minutes.

-

-

Stopping the Reaction:

-

Stop the reaction by adding 20 µL of 1 M HCl.

-

-

Measurement:

-

Measure the absorbance at 295 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

In Vivo Hyperuricemia Model

A potassium oxonate and hypoxanthine-induced hyperuricemia model in mice is commonly used to evaluate the in vivo efficacy of XOR inhibitors.[6][8]

Animals:

-

Male Kunming mice (or other suitable strain), 6-8 weeks old.

Materials:

-

Potassium Oxonate

-

Hypoxanthine

-

This compound

-

Febuxostat (positive control)

-

Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

-

Kits for measuring serum uric acid, creatinine, and urea (B33335) nitrogen.

Procedure:

-

Acclimatization:

-